Hmn-214

Descripción general

Descripción

HMN-214 es un nuevo derivado oral de estilbeno que actúa como profármaco de HMN-176. Es conocido por su potente actividad antitumoral, particularmente a través de su interacción con la quinasa similar a polo-1, una quinasa serina/treonina que regula eventos mitóticos críticos . This compound ha sido estudiado por su potencial en el tratamiento de varios cánceres, incluyendo cáncer de próstata y páncreas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de HMN-214 implica una reacción de Wittig entre bromuro de 2-nitrobenciltrifenilfosfonio y piridina-4-carboxaldehído, resultando en un aducto de olefina. El grupo nitro se reduce entonces usando cloruro de estaño(II), y el isómero E deseado se aísla mediante cristalización fraccionada .

Métodos de Producción Industrial

Para la producción industrial, this compound se prepara como una suspensión mediante la molienda fina del compuesto y su suspensión en una solución al 0,5% de metilcelulosa 4000 para obtener una suspensión de 3 mg/ml .

Análisis De Reacciones Químicas

Tipos de Reacciones

HMN-214 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: El cloruro de estaño(II) se utiliza para la reducción del grupo nitro en el proceso de síntesis.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.

Productos Principales

El principal producto formado a partir de la reducción de this compound es HMN-176, que es el metabolito activo con una potente actividad antitumoral .

Aplicaciones Científicas De Investigación

HMN-214 ha sido ampliamente estudiado por sus aplicaciones en la investigación del cáncer. Ha mostrado una significativa actividad antitumoral en varios xenotrasplantes de tumores humanos, incluyendo cánceres gástrico, de mama, de pulmón, de páncreas, de próstata y colorrectal . Además, se ha encontrado que this compound inhibe la progresión del ciclo celular e induce la apoptosis en células de neuroblastoma . Su capacidad para dirigirse a la quinasa similar a polo-1 lo convierte en un candidato prometedor para la terapia del cáncer .

Mecanismo De Acción

HMN-214 ejerce sus efectos inhibiendo la quinasa similar a polo-1, un regulador clave de los eventos mitóticos. Esta inhibición conduce al arresto del ciclo celular en la fase G2/M, impidiendo la división celular e induciendo la apoptosis . El compuesto también interfiere con la ubicación espacial subcelular de la quinasa similar a polo-1, interrumpiendo aún más los procesos mitóticos .

Comparación Con Compuestos Similares

Compuestos Similares

HMN-176: El metabolito activo de HMN-214, conocido por su potente actividad antitumoral.

ON-01910: Otro compuesto que inhibe la polimerización de la tubulina y ha mostrado actividad antitumoral.

KX2-391: Un compuesto identificado como un inhibidor de la polimerización de la tubulina.

Singularidad

This compound es único debido a su doble mecanismo de acción, que implica tanto la inhibición de la quinasa similar a polo-1 como la regulación descendente de la expresión del gen de resistencia a múltiples fármacos . Esto lo convierte en un agente antitumoral versátil y potente con actividad de amplio espectro contra varios cánceres.

Actividad Biológica

HMN-214 is a promising compound in cancer research, particularly noted for its inhibition of Polo-like Kinase 1 (PLK1) and its subsequent effects on cell cycle regulation and apoptosis. This article delves into the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Overview of this compound

This compound is an oral prodrug of HMN-176, a stilbene derivative that plays a critical role in cancer therapy by altering the spatial localization of PLK1 within cells. Preliminary studies indicate that this compound exhibits significant antitumor activity across various cancer models, including neuroblastoma (NB) and breast cancer, without the severe toxicity associated with many conventional chemotherapeutics .

The primary mechanism through which this compound exerts its effects is by inhibiting PLK1, a key regulator of cell cycle progression. The inhibition of PLK1 leads to:

- Cell Cycle Arrest : this compound blocks the transition from the G2 to M phase of the cell cycle, effectively halting proliferation in cancer cells.

- Induction of Apoptosis : The compound promotes apoptosis in tumor cells, enhancing the efficacy of treatment.

Key Findings

- Inhibition of Cell Cycle Regulators : this compound significantly inhibits several cell cycle-related genes, including CDK1, CDK2, Cyclin B1, WEE1, CHK1, and CHK2. This inhibition results in a marked increase in cells arrested at the G2/M phase .

- Dose-Dependent Effects : Research indicates that this compound's effects are dose-dependent. For example:

Neuroblastoma Model

A study using both 2D and 3D spheroid tumor models demonstrated that this compound significantly inhibits neuroblastoma growth. The compound was shown to:

- Reduce tumor mass and proliferation rates.

- Induce apoptosis through the downregulation of PLK1 and other cell cycle regulators .

Clinical Observations

In a Phase I clinical trial involving patients with advanced solid tumors:

- Seven out of twenty-nine patients exhibited stable disease following treatment with this compound.

- Notably, one breast cancer patient maintained stable disease for six months .

Data Tables

| Parameter | Control Group | 5 µM this compound Treatment | Fold Change |

|---|---|---|---|

| Early Apoptosis (NGP) | X% | Y% | 3.5 |

| Early Apoptosis (SH-SY5Y) | X% | Y% | 3.0 |

| G2/M Phase Arrest (NGP) | A% | B% | 10.5 |

| G2/M Phase Arrest (SH-SY5Y) | A% | B% | 6.0 |

Note: Replace X%, Y%, A%, and B% with actual data from studies.

Propiedades

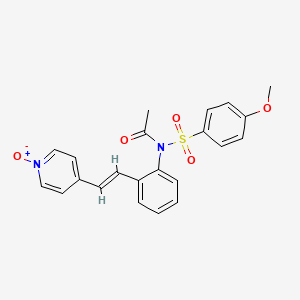

IUPAC Name |

N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKHRKSTDPOHEN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025981 | |

| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173529-46-9 | |

| Record name | N-[(4-Methoxyphenyl)sulfonyl]-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173529-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMN 214 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HMN-214 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E9UR0RFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.